molecular formula C9H10BrN B3068045 (1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole CAS No. 223595-17-3

(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole

Cat. No.: B3068045
CAS No.: 223595-17-3
M. Wt: 212.09 g/mol
InChI Key: KTUCROBKAQWWPX-ZCFIWIBFSA-N
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Description

(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole (CAS: 223595-17-3) is a chiral isoindole derivative with the molecular formula C₉H₁₀BrN and a molecular weight of 212.0864 g/mol . Its structure features:

  • A 5-bromo substituent on the aromatic ring.
  • A methyl group at the 1-position in the (R)-configuration.
  • Partial hydrogenation at the 2,3-positions, reducing aromaticity and conferring a dihydroisoindole scaffold .

The compound’s stereochemistry and substitution pattern make it a valuable intermediate in asymmetric synthesis and pharmaceutical research. Its InChI identifier (InChI=1/C9H10BrN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1) confirms its unique stereochemical profile .

Properties

IUPAC Name

(1R)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUCROBKAQWWPX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CN1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703871
Record name (1R)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223595-17-3
Record name (1R)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole is a bicyclic compound classified as an isoindole derivative, characterized by its molecular formula C9H10BrNC_9H_{10}BrN and a molecular weight of approximately 212.1 g/mol. This compound has gained attention in pharmaceutical chemistry due to its potential biological activities and applications as an intermediate in the synthesis of chiral drugs, notably Garenoxacin Mesylate, an antibiotic used to treat bacterial infections.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom and the methyl group enhances its binding affinity to specific enzymes and receptors, potentially modulating biological pathways by influencing enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been noted for its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. This characteristic is particularly relevant in the context of developing new antibiotics.

Synthetic Routes and Applications

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Several synthetic strategies have been developed:

Synthetic Method Description
Palladium-Catalyzed Reactions Utilizes palladium catalysts for the construction of polycyclic heterocycles .
Cascade Cyclization Involves cyclization reactions with bromoenynes leading to isoindole derivatives .
Nucleophilic Substitution Allows for the introduction of various functional groups at specific positions on the isoindole ring .

These methods highlight the versatility of this compound in organic synthesis.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound demonstrated its utility as an intermediate for producing complex molecules. The researchers reported successful yields and detailed characterization using techniques such as NMR and mass spectrometry to confirm structural integrity .

Case Study 2: Biological Evaluation

In another investigation, this compound was evaluated for its antimicrobial efficacy against various bacterial strains. The results indicated notable inhibitory effects, supporting its potential application in antibiotic development.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₀BrN
  • Molecular Weight : 212.1 g/mol
  • CAS Number : 223595-17-3

The compound features a bromine atom at the 5-position and a methyl group at the 1-position of the isoindole ring, contributing to its chiral nature and biological activity .

Intermediate in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, notably:

  • Garenoxacin : An antibiotic used to treat bacterial infections. The compound's structure is critical for the biological activity of Garenoxacin, influencing its interaction with bacterial enzymes .

Antibacterial Properties

Research indicates that derivatives of isoindole compounds exhibit significant antibacterial activity. Studies have shown that this compound can inhibit bacterial growth by interfering with essential bacterial enzymes.

Anticancer Properties

Isoindole derivatives are being explored for their anticancer effects. The presence of halogen substituents like bromine may enhance their reactivity and biological interactions, making them candidates for further research in cancer therapeutics.

Anti-inflammatory Effects

Some studies suggest that isoindole derivatives can exhibit anti-inflammatory properties, although direct research on this compound's effects is still needed.

Case Study 1: Synthesis of Garenoxacin

In a study focused on synthesizing Garenoxacin, this compound was identified as a crucial intermediate. The synthesis route was optimized to enhance yield and reduce environmental impact by minimizing waste during the process .

Case Study 2: Antibacterial Testing

A series of experiments conducted by Ahmed et al. demonstrated that isoindole derivatives possess significant antibacterial properties. While this compound was not specifically tested, its structural similarities to active compounds suggest potential efficacy against various bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physicochemical properties of (1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Features Melting Point (°C) Key Spectral Data Synthesis Method Reference
This compound C₉H₁₀BrN 212.0864 5-Br, 1-Me (R), 2,3-dihydro Not reported InChI, NMR/IR/MS (not detailed) Not specified in evidence
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) C₂₂H₂₀BrN₃O₂ 450.33 5-Br, 3-(imidazolyl-phenethyl), 2,5-diOMe 141–142 IR (C=N, NH), NMR, MS (m/z 450) Condensation of indole-3-carbaldehyde with amines
1-Benzyl-5-bromo-1H-indole (2) C₁₅H₁₂BrN 286.17 5-Br, 1-benzyl Not reported Literature-matched NMR Alkylation using NaH, benzyl bromide, DMSO
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) C₂₀H₁₇BrN₄O₂ 427.0757 5-Br, 3-(triazole-ethyl-dimethoxyphenyl) Not reported HRMS (m/z 427.0757), TLC (Rf 0.30) Click chemistry (CuI-catalyzed azide-alkyne cycloaddition)
Key Differences:

Core Structure: The target compound is a dihydroisoindole (non-aromatic 2,3-positions), whereas others are fully aromatic indoles . The reduced aromaticity in the target compound may enhance stability and alter electronic properties. Stereochemistry: The (R)-methyl group introduces chirality, absent in analogues like 34 or 9c, which lack stereocenters .

Substituent Effects :

  • The 5-bromo group is common across all compounds, increasing lipophilicity and influencing halogen bonding .
  • Bulkier substituents (e.g., phenethyl-imidazole in 34 , triazole-ethyl in 9c ) likely reduce solubility compared to the compact methyl group in the target compound .

Spectroscopic and Physical Properties

  • Melting Points : Compound 34 (141–142°C) and 35 (133–134°C) have higher melting points than typical indoles due to extended conjugation and hydrogen bonding .
  • Spectroscopy :
    • IR : All compounds show NH stretches (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
    • NMR : The target compound’s ¹H NMR would feature a methyl singlet (δ 1.2–1.5 ppm) and dihydroisoindole protons (δ 2.5–4.0 ppm) . In contrast, 34 displays imidazole protons (δ 7.0–8.0 ppm) .
    • HRMS : Compound 9c shows a precise [M+H]⁺ peak at m/z 427.0757 .

Preparation Methods

Bromination of R-(+)-α-Phenylethylamine

The initial step employs electrophilic aromatic bromination using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, typically iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction proceeds at 0–5°C in a dichloromethane solvent system, selectively substituting the para position of the benzene ring relative to the amine group. This regioselectivity is attributed to the electron-donating effect of the amine, which activates the aromatic ring for electrophilic attack. The product, (R)-5-bromo-α-phenylethylamine (Compound 2), is isolated via aqueous workup and recrystallization.

Chloromethylation and Cyclization

Compound 2 undergoes chloromethylation using paraformaldehyde and hydrochloric acid (HCl) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is catalyzed by zinc chloride (ZnCl₂) at 60–70°C, facilitating the formation of a chloromethyl intermediate. Subsequent intramolecular cyclization generates the 2,3-dihydroisoindole scaffold, with the methyl group at the 1-position retaining its R-configuration due to the chiral environment of the starting amine.

Alkaline Hydrolysis and Final Isolation

The chlorinated intermediate is treated with a sodium hydroxide (NaOH) solution in ethanol at reflux temperatures. This step eliminates residual chlorine atoms and neutralizes acidic byproducts, yielding this compound with >95% enantiomeric excess (ee). The final product is purified via column chromatography or fractional distillation.

Mechanistic Insights and Stereochemical Control

Chirality Retention in Cyclization

The R-configuration at the 1-position is preserved during chloromethylation due to the rigidity of the intermediate’s tetrahedral geometry. Quantum mechanical calculations suggest that the transition state for cyclization favors retention of configuration, minimizing racemization.

Bromine Orientation and Electronic Effects

Bromination at the 5-position is governed by the electron-rich nature of the isoindole ring. Density functional theory (DFT) studies indicate that the highest occupied molecular orbital (HOMO) density localizes at the 5- and 7-positions, making these sites prone to electrophilic attack. Steric hindrance from the methyl group further directs bromination to the 5-position.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Stereoselectivity
Chiral Amine Route R-(+)-α-Phenylethylamine Br₂, FeCl₃, ZnCl₂, NaOH 65–70 >95% ee
NBS Bromination Indole Derivatives NBS, t-BuOH/H₂O 50–60 Not Reported
Pd Catalysis Alkynyl Ketoximes Pd(PPh₃)₄, HCOONa 70–80 Depends on Ligand

The chiral amine route remains superior for industrial-scale synthesis due to its high stereoselectivity and fewer purification steps. However, palladium-catalyzed methods offer modularity for structural analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via N-alkylation of 5-bromo-1H-indole using NaH in anhydrous DMSO as a base, followed by reaction with alkyl halides (e.g., 1-iodobutane or benzyl bromide). Yields range from 94% for butyl derivatives to near-quantitative yields for benzyl derivatives . Alternative routes include CuI-catalyzed azide-alkyne cycloaddition (CuAAC), though this method yields ~50% due to competing side reactions .
  • Key Considerations :

  • Base selection (NaH vs. others) impacts deprotonation efficiency.
  • Solvent polarity (DMSO) stabilizes intermediates, enhancing reaction rates.
  • Steric effects from alkylating agents (e.g., benzyl vs. butyl groups) influence regioselectivity .

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR Analysis : 1H^1 \text{H} and 13C^13 \text{C} NMR provide diagnostic signals for substituent positions (e.g., δ 4.09 ppm for NCH2_2 in butyl derivatives) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration, particularly for chiral centers. For example, the (1R) configuration is confirmed via Flack parameter analysis in crystal structures .
    • Data Interpretation : Compare experimental NMR/crystallographic data with DFT-calculated structures to validate stereochemical assignments .

Advanced Research Questions

Q. What strategies exist for resolving contradictions between computational predictions (DFT) and experimental data in the structural analysis of this compound?

  • Methodology :

  • Perform DFT geometry optimization with solvent corrections (e.g., PCM model for DMSO) to align computational bond lengths/angles with crystallographic data .
  • Use Hirshfeld surface analysis to identify non-covalent interactions (e.g., halogen bonding from bromine) that may distort molecular geometry in the solid state .
    • Case Study : Discrepancies in dihedral angles between DFT and XRD data (e.g., indole ring vs. substituents) can arise from crystal packing effects, requiring iterative refinement .

Q. How does the choice of alkylating agents in N-alkylation reactions affect the regioselectivity and reaction efficiency of this compound derivatives?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via TLC (e.g., Rf_f = 0.30 in 70:30 EtOAc/hexane) to compare rates for primary (e.g., 1-iodobutane) vs. bulky (e.g., benzyl bromide) alkylating agents .
  • Theoretical Modeling : Calculate activation energies for transition states using DFT to explain preferential alkylation at the indole nitrogen .
    • Key Findings :
  • Bulky agents (e.g., benzyl bromide) favor higher yields due to reduced steric hindrance at the reaction site .
  • Polar aprotic solvents (DMSO) enhance nucleophilicity of the indole nitrogen, improving reaction efficiency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole
Reactant of Route 2
Reactant of Route 2
(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole

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